molecular formula C13H6ClF5O B2359422 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol CAS No. 1962819-68-6

4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2359422
CAS No.: 1962819-68-6
M. Wt: 308.63
InChI Key: WNZOQANGJFCDQU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is an aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol involves its interaction with molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF5O/c14-9-4-7(12(20)5-11(9)16)6-1-2-10(15)8(3-6)13(17,18)19/h1-5,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZOQANGJFCDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2O)F)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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